molecular formula C8H7FN2O3 B13602576 2-Amino-1-(2-fluoro-4-nitrophenyl)ethan-1-one

2-Amino-1-(2-fluoro-4-nitrophenyl)ethan-1-one

Cat. No.: B13602576
M. Wt: 198.15 g/mol
InChI Key: OLJNRCRLDKYYSS-UHFFFAOYSA-N
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Description

2-Amino-1-(2-fluoro-4-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H7FN2O3. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-fluoro-4-nitrophenyl)ethan-1-one typically involves the reaction of 2-fluoro-4-nitrobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-fluoro-4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-1-(2-fluoro-4-nitrophenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-fluoro-4-nitrophenyl)ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its functional groups. The nitro and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-fluoro-4-nitrophenyl)ethan-1-one is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination of substituents imparts distinct electronic properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

IUPAC Name

2-amino-1-(2-fluoro-4-nitrophenyl)ethanone

InChI

InChI=1S/C8H7FN2O3/c9-7-3-5(11(13)14)1-2-6(7)8(12)4-10/h1-3H,4,10H2

InChI Key

OLJNRCRLDKYYSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)CN

Origin of Product

United States

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